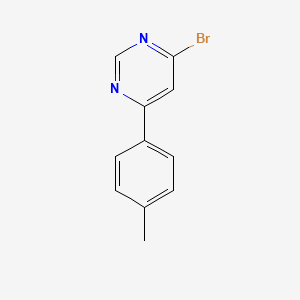

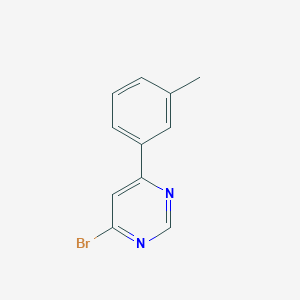

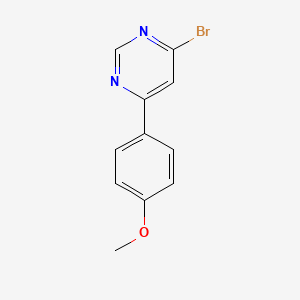

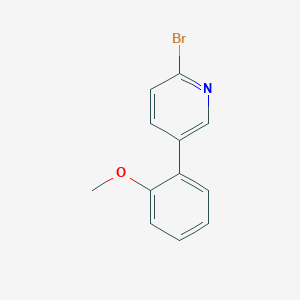

4-Bromo-6-(4-methoxyphenyl)pyrimidine

Übersicht

Beschreibung

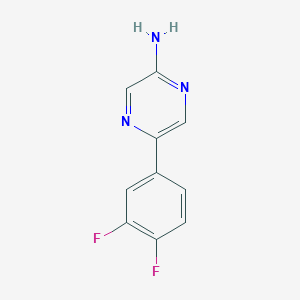

“4-Bromo-6-(4-methoxyphenyl)pyrimidine” is a chemical compound that has been mentioned in various scientific literature . It is a pyrimidine derivative, which is a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Bromo-6-(4-methoxyphenyl)pyrimidine”, has been discussed in several studies . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

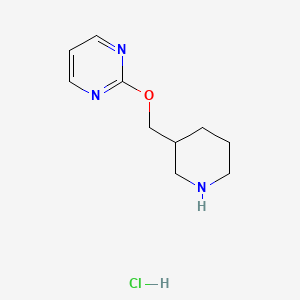

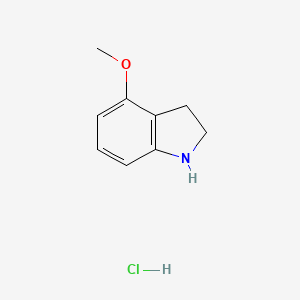

The molecular structure of “4-Bromo-6-(4-methoxyphenyl)pyrimidine” is represented by the formula C11H9BrN2O . More detailed structural information can be obtained from resources like PubChem and ChemSpider .Chemical Reactions Analysis

Pyrimidine and its derivatives, including “4-Bromo-6-(4-methoxyphenyl)pyrimidine”, are involved in various chemical reactions. For example, they have been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antiviral Activity : A study by Hocková et al. (2003) described the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo derivatives. These compounds were evaluated for their antiviral activities, particularly against retroviruses, demonstrating significant inhibitory effects on the replication of HIV and murine sarcoma viruses in cell culture. This underscores the potential of bromo-substituted pyrimidines in antiretroviral therapy Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.

Antitumor Agents : Murali, Sparkes, and Prasad (2017) explored the synthesis of hetero annulated carbazoles, including compounds derived from 4-Bromo-6-(4-methoxyphenyl)pyrimidine. These compounds exhibited in vitro antitumor activity, with certain derivatives showing selective growth inhibition on MCF-7 breast cancer cell lines. The study suggests the potential of these compounds as antitumor agents, indicating the importance of the bromo and methoxyphenyl substituents in enhancing biological activity Murali, Sparkes, & Prasad, 2017.

Synthetic Applications and Material Science

Organoselenium Catalysis : Verma et al. (2016) developed a catalytic system utilizing bis(4-methoxyphenyl)selenide for the regioselective synthesis of medium-sized lactones and oxepanes. This method showcases the synthetic utility of 4-methoxyphenyl derivatives in constructing complex molecules with potential applications in material science and pharmaceutical synthesis Verma, Jana, Prasad, Yadav, & Kumar, 2016.

Corrosion Inhibitors : Soltani et al. (2015) investigated the use of pyrimidine-2-thione derivatives, including 4-methoxyphenyl compounds, as corrosion inhibitors for mild steel in acidic environments. Their study highlighted the compounds' efficiency in hindering corrosion processes, suggesting their utility in protecting industrial materials Soltani, Behpour, Oguzie, Mahluji, & Ghasemzadeh, 2015.

Wirkmechanismus

The mechanism of action of pyrimidine derivatives is diverse and depends on their specific structure and target. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Zukünftige Richtungen

Pyrimidine derivatives, including “4-Bromo-6-(4-methoxyphenyl)pyrimidine”, continue to attract interest due to their various chemical and biological applications. Future research may focus on developing these compounds as potential therapeutic agents, such as neuroprotective and anti-neuroinflammatory agents .

Eigenschaften

IUPAC Name |

4-bromo-6-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNDJPXEQTVHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(4-methoxyphenyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

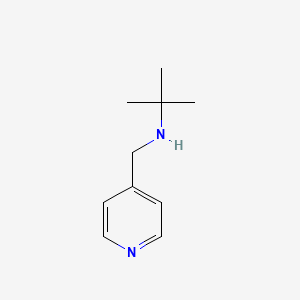

![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)